methyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[3,2-c]pyridine core, followed by the introduction of the amino, chlorophenyl, methoxyethyl, and methyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Methyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate: shares similarities with other pyrano[3,2-c]pyridine derivatives.
2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride: is another compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a compound belonging to the pyrano[3,2-c]pyridine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.
Chemical Structure and Synthesis
The compound can be synthesized through various methods involving multi-component reactions (MCRs) that facilitate the formation of complex heterocyclic structures. The synthesis typically involves the reaction of substituted phenols with appropriate pyridine derivatives under catalytic conditions.
Biological Activities
1. Antimicrobial Activity
Research indicates that pyrano[3,2-c]pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds within this class have shown effectiveness against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. In a study evaluating various derivatives, this compound demonstrated potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
2. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Its structural motifs are associated with inhibition of cancer cell proliferation. For example, derivatives related to this compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism may involve the induction of apoptosis and cell cycle arrest .
3. Anti-inflammatory Activity
Anti-inflammatory properties have also been attributed to this class of compounds. Studies suggest that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in vitro and in vivo models .
Case Studies
Several case studies highlight the biological efficacy of pyrano[3,2-c]pyridine derivatives:
- Study on Antimicrobial Efficacy : A study evaluated a series of pyrano[3,2-c]pyridine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that methyl 2-amino derivatives exhibited significant antibacterial activity with MIC values ranging from 10 to 50 μg/mL .
- Cytotoxicity Assessment : In another study assessing cytotoxicity against various cancer cell lines, methyl 2-amino derivatives were found to significantly inhibit cell growth with IC50 values indicating potential as anticancer agents .
Properties
Molecular Formula |
C20H21ClN2O5 |
---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
methyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C20H21ClN2O5/c1-11-10-14-16(19(24)23(11)8-9-26-2)15(12-6-4-5-7-13(12)21)17(18(22)28-14)20(25)27-3/h4-7,10,15H,8-9,22H2,1-3H3 |
InChI Key |
WJWOUMGJSUZBMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3Cl)C(=O)N1CCOC |
Origin of Product |
United States |
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